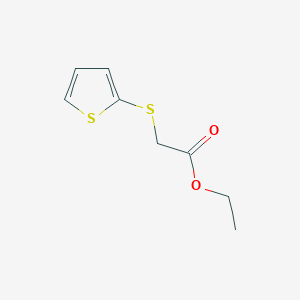

Ethyl 2-(thiophen-2-ylthio)acetate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-thiophen-2-ylsulfanylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S2/c1-2-10-7(9)6-12-8-4-3-5-11-8/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNUNTAWVARFSQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 2 Thiophen 2 Ylthio Acetate and Its Analogs

Strategic Approaches to Thioacetate (B1230152) Ester Formation

The formation of the thioacetate ester linkage is a critical step in the synthesis of ethyl 2-(thiophen-2-ylthio)acetate. Several strategic approaches have been developed to achieve this transformation efficiently.

Nucleophilic Substitution Reactions Involving Thiophen-2-ylthiol Derivatives and Halogenated Acetates

A primary and widely employed method for the synthesis of this compound involves the nucleophilic substitution reaction between a thiophen-2-ylthiolate and an ethyl haloacetate. In a typical procedure, 2-mercapto-3-phenylquinazolin-4(3H)-one can be reacted with ethyl chloroacetate (B1199739) in the presence of a base like anhydrous potassium carbonate in a solvent such as dry dimethylformamide (DMF). nih.gov The base deprotonates the thiol, forming a thiolate anion which then acts as a nucleophile, attacking the electrophilic carbon of the ethyl chloroacetate and displacing the chloride to form the desired thioether linkage. nih.gov This reaction is often carried out under reflux conditions to drive it to completion. nih.gov

Similarly, analogs of this compound can be synthesized. For instance, ethyl 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetate is prepared by reacting the corresponding hydroxypyridine derivative with ethyl bromoacetate (B1195939) in acetone (B3395972) with anhydrous potassium carbonate as the base. nih.gov The reaction is typically refluxed for a couple of hours. nih.gov

Another example involves the synthesis of N'-substituted-2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazides. The precursor, isopropyl 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate, is synthesized and then reacted with hydrazine (B178648) hydrate (B1144303) to form the corresponding acetohydrazide. dergipark.org.tr

These nucleophilic substitution reactions are versatile and can be adapted for a range of substrates. The choice of base, solvent, and reaction temperature are crucial parameters that can be optimized to maximize the yield and purity of the final product.

Esterification of Thiophen-2-ylthioacetic Acid

An alternative strategy for the synthesis of this compound is the esterification of the corresponding carboxylic acid, thiophen-2-ylthioacetic acid. This classic transformation, known as Fischer esterification, involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is used, and water is often removed as it is formed. masterorganicchemistry.com

The mechanism of Fischer esterification proceeds through several reversible steps, including the initial protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack of the alcohol, proton transfer, and elimination of water to yield the ester. masterorganicchemistry.com While this method is well-established, the synthesis of the starting thiophen-2-ylthioacetic acid is a necessary prerequisite.

Palladium-Catalyzed Thiolation/Acetylation Strategies

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools in organic synthesis. For the preparation of thiophene-containing compounds, palladium-catalyzed direct arylation of thiophenes bearing sulfonyl or sulfonamide substituents has been shown to proceed with high regioselectivity at the C5 position. nih.gov These reactions can be achieved with low catalyst loadings of palladium(II) acetate (B1210297) without the need for a phosphine (B1218219) ligand. nih.gov

While direct palladium-catalyzed synthesis of this compound is not extensively documented, related palladium-catalyzed reactions for the synthesis of thiophene (B33073) derivatives are well-known. For example, the Suzuki-Miyaura cross-coupling reaction using a palladium(II) acetate/SPhos catalytic system has been successfully applied to the synthesis of various cyclopropylthiophene derivatives from bromothiophenes with good yields. nih.gov This suggests the potential for developing palladium-catalyzed methods for the direct C-S bond formation between a thiophene derivative and a thioacetate moiety.

Multicomponent Reactions for Scaffold Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules.

A notable example is the palladium iodide-catalyzed multicomponent synthesis of benzothiophen-2-acetic esters. researchgate.net This reaction proceeds from readily available 1-(2-(methylthio)phenyl)prop-2-yn-1-ols under a carbon monoxide atmosphere. researchgate.net The catalytic cycle involves an S-cyclization followed by an alkoxycarbonylation sequence to furnish the benzothiophene (B83047) scaffold with the desired acetic ester side chain. researchgate.net

Another relevant MCR is the Hantzsch synthesis of dihydropyridines. beilstein-journals.org While not directly yielding this compound, this reaction demonstrates the power of MCRs in constructing heterocyclic scaffolds that can be further functionalized. For instance, a one-pot synthesis of 2-oxo-4-(pyridin-4-yl)-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile is achieved by refluxing 4-pyridine carboxaldehyde, 2-acetyl thiophene, and ethyl cyanoacetate (B8463686) with ammonium (B1175870) acetate in ethanol. nih.gov The resulting thiophene-containing pyridine (B92270) could potentially be a precursor for further elaboration to a thioacetate derivative.

Green Chemistry Approaches and Sustainable Synthesis Protocols

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. In the context of synthesizing thiophene derivatives, several green approaches have been explored.

The use of heterogeneous catalysts is a key aspect of green chemistry as it facilitates catalyst recovery and reuse. For example, the Hantzsch synthesis of dihydropyridines has been successfully carried out using a recoverable and reusable phosphotungstic acid on alumina (B75360) catalyst under neat (solvent-free) conditions. beilstein-journals.org This approach significantly reduces solvent waste. beilstein-journals.org

Furthermore, research into modifying natural polymers like chitosan (B1678972) with thiophene-containing moieties represents a green approach by utilizing renewable resources. nih.gov

Chemo- and Regioselective Synthesis Considerations

Chemo- and regioselectivity are critical considerations in the synthesis of substituted thiophenes. The thiophene ring has two distinct positions for substitution, C3 and C5, and controlling the position of functionalization is often a synthetic challenge.

In palladium-catalyzed direct arylation of thiophenes with SO₂R substituents, the reaction proceeds with high regioselectivity at the C5 position. nih.gov This selectivity is a key advantage of this methodology.

During the attempted bromination of 3-cyclopropyl-2-substituted thiophenes, unexpected reactivities were observed, highlighting the influence of existing substituents on the regiochemical outcome of further functionalization. nih.gov

In the synthesis of 5-[2-(1-imidazolyl)-1-ethoxy]thiophene-2-carboxylic acid methyl ester, a halogen substituent can be introduced at the 4-position of the thiophene nucleus by using sulfuryl chloride or sulfuryl bromide at low temperatures. google.com This demonstrates a method for achieving regioselective functionalization at a specific position on the thiophene ring.

Careful selection of reagents, catalysts, and reaction conditions is therefore essential to achieve the desired chemo- and regioselectivity in the synthesis of this compound and its analogs.

Optimization of Reaction Conditions for Yield and Purity

The efficiency of synthesizing this compound and its analogs is critically dependent on the careful optimization of various reaction parameters. These factors significantly influence not only the yield of the desired product but also its purity, by minimizing the formation of by-products. Key variables that are typically manipulated to enhance the reaction outcome include temperature, reaction time, stoichiometry of reactants, and the choice of catalyst and solvent.

A systematic approach to optimization involves varying one parameter while keeping others constant to determine its individual effect on the reaction. This process is often guided by established principles of chemical kinetics and reaction mechanisms. For instance, increasing the temperature generally accelerates the reaction rate; however, excessively high temperatures can lead to the decomposition of reactants or products, or promote undesirable side reactions, thereby reducing both yield and purity. amazonaws.com Similarly, the duration of the reaction must be sufficient to allow for the completion of the reaction, but extended times can also lead to the formation of impurities. brainly.com

The molar ratio of the reactants is another crucial factor. brainly.com Ensuring that the limiting reagent is fully consumed, without a large excess of other reactants that might complicate purification, is a key consideration. The concentration of reactants also plays a role, with higher concentrations often leading to faster reaction rates, though this must be balanced against the risk of side-product formation. brainly.com

The selection of an appropriate catalyst and solvent system is paramount. The catalyst can dramatically increase the reaction rate and selectivity, while the solvent can influence the solubility of reactants, the reaction pathway, and the ease of product isolation.

Detailed research findings on the optimization of analogous reactions, such as the synthesis of other substituted acetate esters, provide valuable insights. For example, in the synthesis of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate, the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate was carried out in dry DMF with anhydrous potassium carbonate as a base. The mixture was refluxed for 5 hours to achieve a yield of 65% after recrystallization from ethanol. nih.gov This highlights the importance of a basic medium to facilitate the nucleophilic substitution reaction.

To illustrate the impact of these variables on the synthesis of this compound, a hypothetical optimization study is presented in the following data table. This table demonstrates how systematic variation of reaction conditions can lead to an optimized protocol for achieving high yield and purity.

Table 1: Hypothetical Optimization of Reaction Conditions for this compound Synthesis

| Entry | Temperature (°C) | Time (h) | Base (equivalents) | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | 25 (Room Temp) | 12 | 1.1 | Acetone | 45 | 85 |

| 2 | 50 | 6 | 1.1 | Acetone | 65 | 90 |

| 3 | 80 (Reflux) | 3 | 1.1 | Acetone | 78 | 88 |

| 4 | 50 | 6 | 1.5 | Acetone | 70 | 85 |

| 5 | 50 | 6 | 1.1 | Acetonitrile | 72 | 92 |

| 6 | 50 | 6 | 1.1 | DMF | 85 | 95 |

| 7 (Optimized) | 50 | 6 | 1.1 | DMF | 85 | 95 |

The data in Table 1 suggests that conducting the reaction at 50°C for 6 hours using 1.1 equivalents of a suitable base in DMF as the solvent provides the optimal balance for achieving both high yield and high purity of this compound.

Chemical Reactivity and Transformation Pathways of Ethyl 2 Thiophen 2 Ylthio Acetate

Reactivity of the Thioether Linkage

The sulfur atom of the thioether bridge is a primary site for chemical reactions, particularly oxidation and cleavage.

The thioether linkage in ethyl 2-(thiophen-2-ylthio)acetate can be selectively oxidized to form the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. The controlled oxidation of sulfides to sulfoxides is a valuable transformation in organic synthesis, as sulfoxides are important intermediates. However, over-oxidation to the sulfone can be a challenge. nih.gov

A variety of oxidizing agents can be employed for this transformation. Hydrogen peroxide is considered an environmentally friendly oxidant. nih.gov For instance, the use of 30% hydrogen peroxide in the absence of organic solvents and halogens can effectively oxidize aromatic and aliphatic sulfides. researchgate.net While some sulfides can be cleanly oxidized to sulfoxides with aqueous hydrogen peroxide alone, the synthesis of sulfones often benefits from catalysts like sodium tungstate. researchgate.net

The selectivity between the sulfoxide and sulfone can often be controlled by the reaction conditions and the choice of oxidant. For example, using m-chloroperoxybenzoic acid (MCPBA) at low temperatures can favor the formation of the sulfoxide. nih.gov The reaction stoichiometry is also crucial; using a controlled amount of the oxidizing agent can help to stop the reaction at the sulfoxide stage. organic-chemistry.org The formation of a new stereocenter at the sulfur atom during oxidation to the sulfoxide means that a mixture of diastereomers can be produced if the starting sulfide (B99878) is not symmetrical. nih.gov

Table 1: Common Oxidizing Systems for Thioether Oxidation

| Oxidizing Agent/System | Product(s) | Key Features |

| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | "Green" oxidant, selectivity can be controlled by catalysts and conditions. nih.govresearchgate.net |

| m-Chloroperoxybenzoic Acid (MCPBA) | Sulfoxide, Sulfone | Effective for selective oxidation to sulfoxides at low temperatures. nih.gov |

| Urea-Hydrogen Peroxide/Phthalic Anhydride | Sulfone | Metal-free system that can directly yield sulfones without isolating the sulfoxide intermediate. organic-chemistry.org |

| Selectfluor | Sulfoxide, Sulfone | Utilizes water as the oxygen source for rapid and high-yielding oxidations at room temperature. organic-chemistry.org |

The thioether bond can also participate in thiol-exchange reactions, also known as transthioesterification, particularly in the presence of a catalyst. researchgate.net This reversible reaction involves the exchange of the thiol component of a thioester with another thiol. researchgate.net While this compound is a thioether and not a thioester, related thiol-thioester exchange principles can be relevant in certain contexts, particularly in dynamic covalent chemistry. researchgate.net

Transesterification, the exchange of the ethyl group of the ester with another alcohol, is another potential transformation, though less is specifically documented for this exact molecule.

Reactions Involving the Thiophene (B33073) Ring

The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic attack and amenable to various functionalization strategies.

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. The process involves an initial attack of the aromatic ring on an electrophile, leading to a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com The substituent already present on the ring directs the position of the incoming electrophile. In the case of this compound, the thioether group at the 2-position will influence the regioselectivity of substitution on the thiophene ring. Thioether groups are generally ortho, para-directing in benzene (B151609) systems. For thiophene, which is more reactive than benzene, substitution typically occurs at the C5 position, which is adjacent to the sulfur and para to the existing substituent, or at the C3 position, which is ortho.

Direct C-H bond functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical approach to modifying aromatic rings. This strategy avoids the need for pre-functionalized starting materials. For thiophene derivatives, various methods for C-H functionalization have been developed, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds.

Hydrolysis and Ester Transformations

The ester group of this compound is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 2-(thiophen-2-ylthio)acetic acid, and ethanol (B145695). This is a standard reaction of esters. Additionally, the ester can undergo transesterification in the presence of an alcohol and a suitable catalyst to form a different ester.

Hydrolytic Stability under Varying Conditions

The hydrolytic stability of thioesters like this compound is a critical parameter influencing their storage and application in aqueous or protic environments. While specific kinetic data for the hydrolysis of this compound is not extensively documented in the reviewed literature, the process can be understood by analogy with similar thioesters.

R-C(=O)S-R' + H₂O ⇌ R-C(=O)OH + R'-SH

Studies on analogous compounds, such as S-ethyl trifluorothioacetate, reveal that this process is subject to catalysis by water itself, where a network of water molecules can facilitate the proton transfers involved in the mechanism. mdpi.com The reaction rate is influenced by several factors:

pH: The reaction is typically accelerated under both acidic and basic conditions. Acid catalysis involves protonation of the carbonyl oxygen, increasing its electrophilicity. Base catalysis proceeds via the more nucleophilic hydroxide (B78521) ion, leading to a more rapid formation of the tetrahedral intermediate.

Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.

Leaving Group Stability: The stability of the thiolate leaving group (in this case, thiophen-2-thiolate) plays a crucial role. The pKa of the conjugate acid (thiophene-2-thiol) influences the rate of C-S bond cleavage. Computational and experimental studies on S-ethyl trifluorothioacetate have shown that the nature of the leaving group significantly affects the reaction kinetics when compared to other esters. mdpi.com

For S-ethyl trifluorothioacetate, the reaction order with respect to water was determined to be approximately one, indicating that a single water molecule is involved in the rate-limiting step, while other water molecules contribute through solvation effects. mdpi.com A similar principle would be expected to apply to the hydrolysis of this compound.

Transesterification Processes

Transesterification is a fundamental reaction of esters, including thioesters, where the alkoxy or alkylthio group is exchanged with that of another alcohol or thiol. For this compound, this process involves reacting the thioester with an alcohol (R'-OH) to produce a new ester and thiophene-2-thiol.

Thiophene-2-S-C(=O)CH₂OEt + R'-OH ⇌ R'-OC(=O)CH₂OEt + Thiophene-2-SH

While specific studies on the transesterification of this compound are sparse, the general principles are well-established from studies on other esters, like ethyl acetate (B1210297). biofueljournal.comresearchgate.net

Key aspects of the transesterification process include:

Catalysis: The reaction is typically catalyzed by acids (e.g., sulfuric acid, p-toluenesulfonic acid) or bases. Acid catalysts work by protonating the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by the incoming alcohol. biofueljournal.com

Equilibrium: Transesterification is an equilibrium process. To drive the reaction towards the desired product, the equilibrium must be shifted. This is commonly achieved by using a large excess of the reactant alcohol or by removing one of the products (e.g., the displaced alcohol or thiol) from the reaction mixture as it forms. biofueljournal.com For instance, in the transesterification of glycerol (B35011) with ethyl acetate, the ethanol byproduct is removed via azeotropic distillation to improve the yield of the desired acetins. biofueljournal.com

Reaction Conditions: Temperature plays a significant role in reaction rates. In some cases, transesterification can be achieved at high temperatures (e.g., 573 K) under supercritical conditions without the need for an external catalyst. researchgate.net Studies with supercritical ethyl acetate suggest a two-step mechanism involving initial hydrolysis of the ester by trace water, followed by the esterification of the resulting acetic acid with the higher alcohol. researchgate.net

The following table summarizes typical conditions used in the transesterification of ethyl acetate, which can be considered analogous for this compound.

| Reactant Alcohol | Catalyst | Key Conditions | Product Selectivity | Reference |

| Glycerol | Sulfuric Acid | 70°C, Azeotropic reactive distillation to remove ethanol | 48% Diacetin, 49% Triacetin | biofueljournal.com |

| Glycerol | p-Toluene sulfonic acid | 70°C, Reflux | 45% Monoacetin, 44% Diacetin, 11% Triacetin | biofueljournal.com |

| Higher Primary Alcohols | None (Catalyst-free) | 573 K, Supercritical conditions | High yield of transesterified product | researchgate.net |

Cyclization and Heterocyclization Reactions Utilizing the Compound as a Precursor

This compound is a valuable precursor for the synthesis of fused heterocyclic ring systems, particularly thieno[b]thiophenes. The structure contains a nucleophilic sulfur atom, an electrophilic thiophene ring, and an enolizable ester group, providing multiple pathways for intramolecular cyclization reactions.

The most common transformation is the construction of a second thiophene ring fused to the first, leading to the thieno[2,3-b]thiophene (B1266192) or thieno[3,2-b]thiophene (B52689) core. This is a key scaffold in materials science and medicinal chemistry. The general strategy involves an intramolecular condensation where the α-carbon of the acetate moiety attacks the C3 position of the thiophene ring.

While direct examples starting from this compound are not prevalent in the searched literature, numerous analogous reactions demonstrate the feasibility of this approach. For example, the cyclocondensation of ethyl thioglycolate with substituted 4-formylpyrroles in the presence of sodium ethoxide is a well-established method for synthesizing thieno[2,3-b]pyrrole derivatives, which are structurally related to thieno[2,3-b]thiophenes. researchgate.net Similarly, the cyclization of intermediates containing a thiophene ring linked to a thioacetate (B1230152) moiety is a key step in several multi-step syntheses of thieno[2,3-b]thiophenes. encyclopedia.pub

The table below outlines several cyclization reactions that, by analogy, illustrate the potential of this compound as a precursor.

| Starting Material(s) | Reagent(s) | Product Type | Key Transformation | Reference |

| Ethyl 5-chloro-4-formylpyrrole-3-carboxylate + Ethyl thioglycolate | EtONa in EtOH | Thieno[2,3-b]pyrrole-dicarboxylate | Intramolecular cyclocondensation | researchgate.net |

| 3-Bromothiophene-2-carbaldehyde derivative (intermediate 57) | DBU | Thieno[2,3-b]thiophene | Base-catalyzed intramolecular cyclization | encyclopedia.pub |

| Malononitrile, CS₂, Ethyl bromoacetate (B1195939) | K₂CO₃ in DMF, Microwave | Diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate | One-pot multicomponent reaction and dual cyclization | ekb.eg |

| Dimethyl 3-nitrothiophene-2,5-dicarboxylate + Sodium thiomethoxide | Reflux in EtOH | Thieno[3,2-b]thiophene derivative | SNAr followed by intramolecular condensation | mdpi.com |

Mechanistic Elucidation of Key Transformations

The mechanisms of the cyclization reactions involving precursors like this compound are generally ionic, proceeding through intramolecular nucleophilic attack. The key transformation, the formation of a thieno[b]thiophene system, can be mechanistically described as an intramolecular condensation.

A plausible mechanism for the cyclization of this compound to form a thieno[2,3-b]thiophen-3-one derivative is as follows:

Enolate Formation: In the presence of a suitable base (e.g., sodium ethoxide, DBU), the α-proton of the acetate group is abstracted, forming a nucleophilic enolate.

Intramolecular Nucleophilic Attack: The enolate attacks the adjacent C3 carbon of the thiophene ring. The thiophene ring itself is not highly electrophilic, so this step can be the rate-limiting step. In many literature examples, the thiophene ring is activated with an electron-withdrawing group or the reaction proceeds via an SNAr mechanism if a suitable leaving group is present at the C3 position. mdpi.com

Intermediate Formation: A tetrahedral or Meisenheimer-type intermediate is formed.

Aromatization/Ring Closure: The intermediate collapses to restore the aromaticity of the newly formed ring. This often involves the elimination of a leaving group or an oxidative step. In the case of cyclizing onto an unsubstituted position, a hydride would need to be eliminated, which typically requires an oxidant or specific conditions. A more common pathway involves the tautomerization to the more stable ketone product, thieno[2,3-b]thiophen-3(2H)-one.

This type of cyclization is analogous to the Dieckmann condensation or the Gould-Jacobs reaction, depending on the specific substrate and conditions. For example, the mechanism for the formation of thieno[3,2-b]thiophenes from 3-nitrothiophenes involves an initial nucleophilic aromatic substitution (SNAr) of the nitro group by a thiolate, followed by an intramolecular cyclization of the resulting intermediate. mdpi.com

In other related systems, mechanistic pathways can involve radical intermediates or transition-metal catalysis. For instance, palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols proceeds via a 5-endo-dig S-cyclization. mdpi.com Another proposed mechanism for forming thieno[2,3-b]thiophene involves the thermal cleavage of an allyl(thiophen-2-yl)sulfide to generate a radical, which then reacts with acetylene (B1199291) and cyclizes. encyclopedia.pub However, for a saturated precursor like this compound, an ionic condensation mechanism is the most probable pathway for cyclization.

Advanced Spectroscopic and Supramolecular Structural Elucidation of Ethyl 2 Thiophen 2 Ylthio Acetate and Its Derivatives

In-Depth Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of Ethyl 2-(thiophen-2-ylthio)acetate in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a comprehensive picture of the molecule's connectivity and spatial arrangement can be constructed.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in unambiguously assigning the proton (¹H) and carbon-¹³ (¹³C) signals and establishing the bonding framework of the molecule. wikipedia.orgyoutube.comyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would reveal correlations between the adjacent protons on the thiophene (B33073) ring and between the methylene (B1212753) and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. wikipedia.org This technique is crucial for assigning the carbon signals based on their attached protons. For instance, the methylene protons of the ethyl group would show a correlation to the corresponding methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). youtube.com This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For example, the protons on the thiophene ring would show correlations to the carbons of the ethyl acetate (B1210297) group through the sulfur atom.

While specific 2D NMR data for this compound is not extensively published, data from closely related 2-(thiophen-2-yl)acetic acid derivatives provide a strong basis for predicting the expected chemical shifts and correlations. frontiersin.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Thiophene H3 | 7.20-7.30 | 127.0-128.0 | C2, C4, C5 |

| Thiophene H4 | 6.90-7.00 | 125.0-126.0 | C2, C3, C5 |

| Thiophene H5 | 7.40-7.50 | 130.0-131.0 | C3, C4 |

| S-CH₂ | 3.80-3.90 | 35.0-36.0 | C=O, O-CH₂ |

| C=O | - | 170.0-171.0 | - |

| O-CH₂ | 4.10-4.20 | 61.0-62.0 | C=O, CH₃ |

| CH₃ | 1.20-1.30 | 14.0-15.0 | O-CH₂ |

Note: Predicted values are based on data from analogous compounds and general spectroscopic principles.

Variable Temperature NMR for Rotational Barriers or Conformational Exchange

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in this compound and to study its molecular vibrations.

The FT-IR and FT-Raman spectra would be expected to show characteristic bands for the thiophene ring, the thioether linkage, and the ethyl acetate moiety. For instance, the C-H stretching vibrations of the thiophene ring are expected in the region of 3100-3000 cm⁻¹. iosrjournals.org The C=O stretching vibration of the ester group is a strong band typically appearing around 1740-1720 cm⁻¹. The C-S stretching vibrations of the thiophene ring and the thioether linkage are expected in the fingerprint region, generally between 850 and 600 cm⁻¹. iosrjournals.org

Correlation with Theoretical Vibrational Frequencies

Density Functional Theory (DFT) calculations are often employed to compute the theoretical vibrational frequencies of a molecule. jchps.comepstem.net These calculated frequencies, when scaled appropriately, can be correlated with the experimental FT-IR and FT-Raman spectra to provide a more detailed and accurate assignment of the vibrational modes. iosrjournals.orgresearchgate.net Studies on related molecules like 2-thiophene carboxylic acid have demonstrated excellent agreement between experimental and DFT-calculated vibrational spectra. iosrjournals.orgnih.govmdpi.com

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch (Thiophene) | 3100 - 3000 |

| Aliphatic C-H Stretch (Ethyl) | 2980 - 2850 |

| C=O Stretch (Ester) | 1740 - 1720 |

| C=C Stretch (Thiophene Ring) | 1550 - 1400 |

| CH₂ Bend | 1470 - 1450 |

| CH₃ Bend | 1380 - 1370 |

| C-O Stretch (Ester) | 1250 - 1150 |

| C-S Stretch (Thiophene Ring/Thioether) | 850 - 600 |

Note: These are expected frequency ranges based on general spectroscopic data and studies on analogous compounds.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of this compound, which in turn confirms its elemental composition. Furthermore, by analyzing the fragmentation pattern, valuable information about the molecule's structure can be obtained.

The mass spectra of thiophene derivatives typically show a prominent molecular ion peak. researchgate.netrsc.org The fragmentation of this compound under electron ionization would likely involve cleavage of the ester group, loss of the ethyl group, and fragmentation of the thiophene ring. The application of techniques like atmospheric pressure chemical ionization (APCI) can be effective for the ionization of thiophene compounds. researchgate.net

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment |

| 202 | [M]⁺ (Molecular Ion) |

| 157 | [M - OCH₂CH₃]⁺ |

| 129 | [M - COOCH₂CH₃]⁺ |

| 115 | [C₄H₃S-S]⁺ |

| 83 | [C₄H₃S]⁺ (Thienyl cation) |

Note: These are predicted fragmentation patterns based on the structure of the molecule and general fragmentation rules.

Single-Crystal X-ray Diffraction for Solid-State Molecular and Crystal Structures

While a crystal structure for this compound is not publicly available, studies on other thiophene derivatives provide insights into the expected structural parameters. nih.gov For instance, the thiophene ring is known to be planar. wikipedia.org The bond angle at the sulfur atom in the thiophene ring is typically around 93°, and the C-S bond lengths are approximately 1.70 Å. wikipedia.org X-ray diffraction analysis would also elucidate the dihedral angles between the thiophene ring and the thioacetate (B1230152) side chain, providing a complete picture of the molecule's solid-state conformation.

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-Stacking)

No experimental data is available in the surveyed literature on the hydrogen bonding or π-stacking interactions within the crystalline structure of this compound. To perform such an analysis, a solved crystal structure is necessary to determine the distances and angles between potential interacting groups. This would involve identifying potential hydrogen bond donors and acceptors, such as C-H···O or C-H···S interactions, and evaluating the geometry of the thiophene rings to assess for π-π stacking.

Conformational Analysis in the Crystalline State

A conformational analysis of this compound in its crystalline state is contingent upon the availability of its crystal structure data. This analysis would typically involve the examination of torsion angles within the molecule, such as those around the C-S, S-C, and C-C bonds of the acetate group, to define the molecule's three-dimensional shape in the solid state. Without this foundational data, a discussion of its conformation remains speculative.

Theoretical and Computational Investigations on Ethyl 2 Thiophen 2 Ylthio Acetate

Quantum Chemical Calculations (DFT) for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a central tool for investigating the properties of thiophene (B33073) derivatives like ethyl 2-(thiophen-2-ylthio)acetate. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. By finding the minimum energy conformation, researchers can accurately predict bond lengths, bond angles, and dihedral angles. For instance, DFT calculations performed on similar structures, such as the chalcone (B49325) derivative ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate, have successfully supported experimental results from spectroscopic methods like NMR and FTIR by providing optimized geometric parameters. nih.gov

HOMO-LUMO Energy Gaps and Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe the reactivity of molecules. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its electron-accepting ability. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring and the sulfur atom of the thioether linkage, while the LUMO would likely be distributed over the carbonyl group of the ethyl acetate (B1210297) moiety. The analysis of the HOMO-LUMO gap provides insights into the electronic transitions and the potential for charge transfer within the molecule. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. rsc.orgscispace.com The MEP map displays regions of varying electron density, typically color-coded, on the molecular surface. researchgate.net

For this compound, the MEP map would likely show negative potential (red or yellow) around the electronegative oxygen atoms of the carbonyl group and the sulfur atom of the thiophene ring, indicating these are sites prone to electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms, identifying them as potential sites for nucleophilic interaction. The topography of the MEP can provide a quantitative measure of the strength of electronic conjugation within the molecule. rsc.org

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled and vacant orbitals, which is crucial for understanding hyperconjugative interactions and the stability they impart to the molecule. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations are excellent for static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations can reveal the conformational flexibility of this compound by simulating the movements of its atoms and bonds at a given temperature. This is particularly important for understanding how the molecule might change its shape to interact with other molecules or biological targets.

Furthermore, MD simulations can explicitly model the effects of a solvent on the molecule's conformation and properties. By surrounding the molecule with solvent molecules in the simulation, it is possible to observe how interactions, such as hydrogen bonding with a protic solvent, might influence its preferred three-dimensional structure.

In Silico Predictions of Reactivity and Mechanistic Pathways

Computational methods are powerful tools for predicting the reactivity of a molecule and elucidating the step-by-step mechanisms of chemical reactions. nih.gov For this compound, these in silico studies can model its behavior in various chemical transformations. For example, the thiophene ring is known to undergo electrophilic aromatic substitution, and computational models can predict the most likely sites of reaction and the transition state energies involved. nih.gov

By calculating the energies of reactants, transition states, and products, a detailed energy profile of a proposed reaction pathway can be constructed. This allows for the theoretical validation of reaction mechanisms before they are explored experimentally.

Comparative Computational Studies with Structurally Related Thiophene Derivatives

To better understand the unique properties of this compound, it is beneficial to perform comparative computational studies with structurally related thiophene derivatives. nih.gov By systematically modifying the structure, for example, by changing the ester group or the substituent on the thiophene ring, and then performing the same set of quantum chemical calculations, a structure-property relationship can be established.

These comparative studies can highlight how specific structural features influence the electronic properties, reactivity, and potential applications of the molecule. For instance, comparing its HOMO-LUMO gap with that of other thiophene-based compounds can provide a relative measure of its kinetic stability. bohrium.com

Biological and Bioactivity Studies Mechanistic and in Vitro Focus

Exploration of Enzyme Inhibition Potential and Mechanistic Insights

The interaction of thiophene (B33073) derivatives with various enzymes is a key area of investigation. These studies aim to identify specific molecular targets and understand the nature of the interactions, which is fundamental for the rational design of more potent and selective inhibitors.

Identification of Putative Molecular Targets

Research has identified several enzymes as putative molecular targets for analogues of Ethyl 2-(thiophen-2-ylthio)acetate. Derivatives of 2-(thiophen-2-yl)acetic acid have been investigated as inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), an enzyme that is considered a valuable target in cancer and inflammation therapy. frontiersin.orgnih.gov Specifically, 2-(thiophen-2-yl)acetic acid was identified as a suitable chemical platform for developing more potent mPGES-1 inhibitors. frontiersin.orgnih.gov

In the context of neurodegenerative diseases, derivatives similar to Ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical targets in the management of Alzheimer's disease. Furthermore, fused thiophene derivatives have been evaluated as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the protein kinase AKT, both of which are key targets in cancer cell proliferation and survival. mdpi.com Thiazole (B1198619) derivatives containing a thiophene moiety have also been designed as VEGFR-2 inhibitors. nih.gov

Kinetic Studies of Enzyme-Compound Interactions

Kinetic studies provide quantitative measures of the inhibitory potential of these compounds. The half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce an enzyme's activity by half, is a common metric.

For mPGES-1, certain 2-(thiophen-2-yl)acetic acid derivatives demonstrated selective inhibitory activity in the low micromolar range. frontiersin.orgnih.gov In studies targeting cholinesterases, analogues of this compound showed significant inhibition. For instance, one compound displayed an IC50 value of 4.6 µM against BChE, while another had an IC50 of 5.3 µM against AChE.

Thiophene derivatives have also shown potent inhibition of protein kinases. One fused thiophene compound, 4c , inhibited VEGFR-2 with an IC50 of 0.075 µM and AKT with an IC50 of 4.60 µM. mdpi.com Another derivative, 3b , exhibited IC50 values of 0.126 µM and 6.96 µM against VEGFR-2 and AKT, respectively. mdpi.com Furthermore, a 2-oxoindolin-3-ylidene thiazole derivative, 4c , which incorporates a thiophene scaffold, was a highly potent VEGFR-2 inhibitor with an IC50 value of 0.047 µM. nih.gov

| Compound/Analogue Class | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 2-(Thiophen-2-yl)acetic acid derivative (1c) | mPGES-1 | Low micromolar range | frontiersin.orgnih.gov |

| 2-(Thiophen-2-yl)acetic acid derivative (2c) | mPGES-1 | Low micromolar range | frontiersin.orgnih.gov |

| Ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate analogue (Compound C) | BChE | 4.6 | |

| Ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate analogue (Compound D) | AChE | 5.3 | |

| Fused Thiophene Derivative (3b) | VEGFR-2 | 0.126 | mdpi.com |

| Fused Thiophene Derivative (3b) | AKT | 6.96 | mdpi.com |

| Fused Thiophene Derivative (4c) | VEGFR-2 | 0.075 | mdpi.com |

| Fused Thiophene Derivative (4c) | AKT | 4.60 | mdpi.com |

| 2-Oxoindolin-3-ylidene thiazole derivative (4c) | VEGFR-2 | 0.047 | nih.gov |

Molecular Docking and Binding Affinity Predictions

To complement experimental data, molecular docking studies are employed to predict the binding modes and affinities of thiophene derivatives within the active sites of their target enzymes. For mPGES-1 inhibitors based on the 2-(thiophen-2-yl)acetic acid scaffold, docking calculations showed that the thiophene portion establishes van der Waals contacts with residues such as Gly35, Leu39, Phe44, Arg52, His53, Ala123, and Pro124. frontiersin.org The central aromatic ring was predicted to form π-π interactions with Tyr130. frontiersin.org

In the case of fused thiophene derivatives targeting VEGFR-2 and AKT, docking studies were conducted to understand their binding patterns. mdpi.com The results indicated that the active derivatives fit well within the active sites of both VEGFR-2 and the allosteric pocket of AKT, showing a binding pattern similar to reference ligands. mdpi.com Similarly, for 2-oxoindolin-3-ylidene thiazole derivatives, molecular docking confirmed strong binding interactions within the VEGFR-2 active site. nih.gov

In Vitro Antimicrobial and Antifungal Activity Assessment for Analogues

Analogues of this compound are frequently evaluated for their ability to inhibit the growth of pathogenic microbes. The thiophene nucleus is a key structural component in many compounds with demonstrated antimicrobial and antifungal properties. nih.govmdpi.com

Investigation of Growth Inhibition Mechanisms in Bacterial and Fungal Strains

The antimicrobial activity of thiophene derivatives is typically assessed against a panel of Gram-positive and Gram-negative bacteria, as well as various fungal species. The disc diffusion method is a common technique used for initial screening. mdpi.commdpi.comphytopharmajournal.com

Thiophene-2-carboxamide derivatives have been synthesized and tested for their antibacterial activity against pathogenic strains like Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). nih.gov Studies have shown that 3-aminothiophene-2-carboxamide (B122380) derivatives display higher antibacterial activity compared to their 3-hydroxy and 3-methyl counterparts. nih.gov One particular derivative, 7b , which is substituted with a methoxy (B1213986) group, showed the highest activity index against the tested bacteria when compared to ampicillin. nih.gov

In the realm of antifungal research, thiophene derivatives have been investigated for their efficacy against various fungi. A series of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives exhibited excellent broad-spectrum antifungal activity, with Minimum Inhibitory Concentration (MIC) values as low as 0.03-0.5 µg/mL against Candida albicans and 0.25-2 µg/mL against Cryptococcus neoformans and Aspergillus fumigatus. nih.gov Chitosan (B1678972) films incorporated with a 2-aminothiophene derivative, 6CN , were effective against Candida albicans, Candida tropicalis, and Candida parapsilosis, demonstrating a concentration-dependent antifungal effect. mdpi.com Other studies have shown that certain thiophene derivatives possess potent activity against Aspergillus fumigates and good activity against Syncephalastrum racemosum. researchgate.net

| Analogue Class | Target Organism(s) | Observed Activity | Reference |

|---|---|---|---|

| 3-Aminothiophene-2-carboxamide (7b) | S. aureus, B. subtilis, E. coli, P. aeruginosa | High activity index (64.0-86.9%) compared to ampicillin. | nih.gov |

| 2-(Benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole (A30-A34) | C. albicans | Excellent activity (MIC: 0.03-0.5 µg/mL). | nih.gov |

| 2-(Benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole (A30-A34) | C. neoformans, A. fumigatus | Excellent activity (MIC: 0.25-2 µg/mL). | nih.gov |

| 2-Aminothiophene derivative (6CN) in Chitosan Film | C. albicans, C. tropicalis, C. parapsilosis | Effective antifungal activity. | mdpi.com |

| Thiophene derivative (Compound 3) | Aspergillus fumigates | Potent activity. | researchgate.net |

| Thiophene derivatives (Compounds 5, 6, 7a) | Syncephalastrum racemosum | Good activity. | researchgate.net |

In Vitro Antiproliferative and Cytotoxicity Studies for Analogues

The potential of thiophene-based compounds as anticancer agents is an active area of research. These studies involve evaluating the cytotoxicity of the compounds against various cancer cell lines to determine their antiproliferative effects.

Analogues of this compound have demonstrated significant antiproliferative activity. Fused thiophene derivatives were evaluated against liver (HepG2) and prostate (PC-3) cancer cell lines. mdpi.com Two compounds, 3b and 4c , were identified as the most promising candidates, with IC50 values of 3.105 µM and 3.023 µM in HepG2 cells, and 2.15 µM and 3.12 µM in PC-3 cells, respectively. mdpi.com These compounds were also found to induce S phase cell cycle arrest and apoptosis. mdpi.com

Derivatives of 2-(thiophen-2-yl)acetic acid also exhibited interesting IC50 values against A549 lung cancer cells. frontiersin.orgnih.gov The most promising of these, compound 2c , was shown to induce cell cycle arrest in the G0/G1 phase after 24 hours of exposure, and at later time points, it caused an increase in the subG0/G1 fraction, which is suggestive of apoptosis or necrosis. frontiersin.orgnih.gov Additionally, new thiazole-thiophene scaffolds have been synthesized and tested for their cytotoxic activity against MCF-7 breast cancer cells. nih.gov Inspired by the VEGFR-2 inhibitor sunitinib, a series of 2-oxoindolin-3-ylidene thiazole derivatives were synthesized and showed potent antiproliferative activity against a panel of sixty cancer cell lines, with some derivatives causing complete cell death. nih.gov

| Analogue Class | Cancer Cell Line | IC50 (µM) / Activity | Reference |

|---|---|---|---|

| Fused Thiophene Derivative (3b) | HepG2 (Liver) | 3.105 | mdpi.com |

| Fused Thiophene Derivative (3b) | PC-3 (Prostate) | 2.15 | mdpi.com |

| Fused Thiophene Derivative (4c) | HepG2 (Liver) | 3.023 | mdpi.com |

| Fused Thiophene Derivative (4c) | PC-3 (Prostate) | 3.12 | mdpi.com |

| 2-(Thiophen-2-yl)acetic acid derivative (2c) | A549 (Lung) | Induces G0/G1 arrest and apoptosis/necrosis. | frontiersin.orgnih.gov |

| 2-Oxoindolin-3-ylidene thiazole derivative (4c) | HepG2 (Liver) | 3.13 - 30.54 (range for series) | nih.gov |

| Thiazole-thiophene scaffolds | MCF-7 (Breast) | Cytotoxic activity observed. | nih.gov |

Antioxidant Activity Evaluation

Thiophene and its derivatives have been investigated for their antioxidant properties. nih.govnih.govnih.gov The sulfur atom within the thiophene ring is believed to be responsible for its antiradical ability. mdpi.com The antioxidant capacity of thiophene derivatives is often evaluated using methods like the DPPH (2,2ʹ-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govmdpi.com

Studies on aminocarbonitrile derivatives of thiophene have demonstrated their ability to exhibit antiradical activity, with their capacity significantly exceeding that of some traditional antioxidants. mdpi.comnih.gov In a study of novel thiophene-2-carboxamide derivatives, compounds featuring an amino group at the 3-position showed the highest antioxidant activity, with one derivative exhibiting 62.0% inhibition in an ABTS assay, a value comparable to the ascorbic acid standard. nih.gov This suggests that specific substitutions can greatly enhance the antioxidant potential of the thiophene scaffold.

Table 2: Antioxidant Activity of Selected Thiophene Derivatives

| Compound Type | Assay | Key Finding | Reference |

|---|---|---|---|

| 2-Amino-4,5,6,7-tetrahydro-1-thiophene-3-carbonitrile (ATS) | DPPH & ORAC | Exhibits significant antiradical capacity. | mdpi.comnih.gov |

| 3-Amino thiophene-2-carboxamide (Compound 7a) | ABTS | Showed 62.0% inhibition, comparable to ascorbic acid. | nih.gov |

| 3-Hydroxy thiophene-2-carboxamide derivatives | ABTS | Displayed moderate antioxidant activity (28.4% - 54.9% inhibition). | nih.gov |

| Methylammonium 2-((4-phenyl-5-phenethyl-4H-1,2,4-triazole-3-yl)thio)acetate | TBC-AP | Showed the most pronounced antioxidant activity in its series, exceeding ascorbic acid. | pensoft.net |

Structure-Activity Relationship (SAR) Studies based on Chemical Modifications

The biological effects of thiophene-based compounds are highly dependent on their chemical structure, including substitutions on the thiophene ring and the nature of attached functional groups. researchgate.netnih.gov

The thiophene ring itself is a crucial pharmacophore, often used as a bio-isosteric replacement for phenyl rings to improve physicochemical properties and metabolic stability. nih.gov The nature of substituents on this ring dictates the compound's activity. For instance, in the context of antioxidant activity, the presence of an electron-donating amino group on the thiophene ring of carboxamide derivatives was found to increase the antioxidant power. nih.gov Conversely, derivatives with a hydroxyl group showed moderate activity, while those with a methyl group had the lowest. nih.gov

In anticancer applications, the position of substituents is critical. Shifting a p-fluorophenyl ring from one position to another on the thiophene scaffold has been suggested as a way to optimize the geometry for better binding to biological targets like tubulin. mdpi.com The high aromaticity of the thiophene ring contributes significantly to binding interactions within target proteins. mdpi.com

The ethyl ester group primarily affects the compound's pharmacokinetic properties. Ester groups can increase lipophilicity, which may enhance cell membrane permeability. They are also susceptible to hydrolysis by esterase enzymes present in the body, which can release the corresponding carboxylic acid. This bioconversion can be a deliberate pro-drug strategy, where the ester form facilitates absorption and distribution, while the active carboxylic acid form is released at the site of action. The stability and cleavage of the ester bond are therefore critical factors in the compound's potential efficacy and metabolic fate.

Scant Evidence Precludes Detailed Analysis of this compound in Specified Applications

The structural components of this compound—a thiophene ring linked by a thioether bridge to an ethyl acetate (B1210297) group—suggest theoretical potential in various chemical applications. Thiophene moieties are well-established building blocks in materials science and medicinal chemistry, and thioether linkages are common in a range of chemically and biologically active molecules. However, without specific studies on this exact compound, any discussion of its role remains speculative.

For instance, while compounds such as Ethyl 2-(benzo[d]thiazol-2-ylthio)acetate, which features a related benzothiazole (B30560) ring system, are synthesized and studied for their biological activities, this does not provide direct evidence for the applications of this compound. Similarly, the extensive research into thiophene-based conjugated polymers for organic electronics does not specifically name this compound as a monomer or precursor.

Applications and Material Science Context

Catalytic Applications or Ligand Development

Extensive research of scientific literature and chemical databases reveals no specific documented catalytic applications or development as a ligand for the compound Ethyl 2-(thiophen-2-ylthio)acetate. While the thiophene (B33073) moiety and thioether linkages are present in various ligands and catalysts, there is no available data to suggest that this particular compound has been investigated or utilized for these purposes.

Scientific studies in the field of catalysis and coordination chemistry have not reported the use of this compound as a catalyst itself or as a ligand in the formation of catalytically active metal complexes. Consequently, there are no research findings, reaction data, or structural information to present in the context of catalytic applications or ligand development for this specific molecule.

Environmental Fate and Degradation Studies

Photodegradation Pathways

The thiophene (B33073) ring, a core component of "Ethyl 2-(thiophen-2-ylthio)acetate," is known to be susceptible to photodegradation. Studies on various thiophene derivatives indicate that exposure to ultraviolet (UV) radiation can initiate their breakdown. The rate and mechanism of photodegradation are influenced by factors such as the absorption wavelength of the compound and the presence of other chemical species. acs.org

Research on the photocatalytic degradation of different thiophene derivatives has shown a correlation between the maximum absorption wavelength (λmax) and the apparent rate constant of degradation. acs.org Generally, compounds that absorb light at higher wavelengths tend to have higher chemical activity and degrade more rapidly under UV irradiation. acs.orgacs.org For instance, in one study, 2,5-diphenylthiophene (B121853) exhibited a faster degradation rate compared to simpler thiophenes like 2-methylthiophene (B1210033) and 3-methylthiophene. acs.org This suggests that the substituents on the thiophene ring play a crucial role in its photochemical reactivity.

The photodegradation of thiophene compounds can proceed through the formation of reactive intermediates. For "this compound," it is plausible that UV light could induce the cleavage of the C-S bond or reactions involving the thiophene ring itself. The presence of a thioether linkage might also provide an additional site for photo-oxidation. It has been suggested that some thiophene-based additives can act as photostabilizers by absorbing UV radiation and dissipating the energy as heat, which could be a competing process. researchgate.net

Table 1: Apparent Rate Constants for Photodegradation of Various Thiophene Derivatives

| Compound | Apparent Rate Constant (k) |

| 2,5-diphenylthiophene | Highest |

| 2-(2-thienyl) pyridine (B92270) | High |

| 2-penhylthiophene | Moderate |

| 3-penhylthiophene | Moderate |

| 2-(3-thienyl) pyridine | Lower |

| 3-methylthiophene | Low |

| 2-methylthiophene | Low |

| Thiophene | Lowest |

| Note: This table is based on a comparative study of the photocatalytic degradation of thiophene derivatives and illustrates the relative reactivity. Absolute values are not provided as they are system-dependent. acs.org |

Biodegradation in Aqueous and Soil Environments

The biodegradation of thiophene and its derivatives, which are components of crude oil and creosote, has been the subject of numerous studies. Thiophene itself is often resistant to biodegradation when it is the sole source of carbon and energy. documentsdelivered.comresearchgate.netresearchgate.net However, its degradation can occur through cometabolism, where microorganisms utilize another primary substrate for growth while fortuitously degrading the thiophene compound. documentsdelivered.comresearchgate.net

Studies have shown that the aerobic biodegradation of thiophene can be facilitated by the presence of primary substrates like benzene (B151609), toluene, and ethylbenzene. documentsdelivered.comosti.gov In microcosm experiments using groundwater microorganisms, the removal of thiophene was observed to occur concurrently with the biodegradation of benzene. researchgate.net However, at high concentrations, thiophene can inhibit the biodegradation of the primary substrate. researchgate.net

In soil environments, the fate of thiophenic compounds is also linked to microbial activity. Pseudomonas aeruginosa, a soil bacterium, has been shown to degrade benzothiophene (B83047), a related compound, in an oil-aqueous system. nih.gov The bacterium required a supplemental substrate like yeast extract for growth and its attack on the benzothiophene. nih.gov This again points to the importance of co-metabolic processes in the breakdown of these sulfur-containing heterocycles. The presence of an ester group in "this compound" may also offer a site for initial hydrolytic cleavage by microbial esterases, potentially facilitating further degradation.

Table 2: Cometabolic Biodegradation of Thiophene with Different Primary Substrates

| Primary Substrate | Thiophene Degradation |

| Benzene | Readily biodegraded |

| Toluene | Readily biodegraded |

| Ethylbenzene | Biodegraded to some extent |

| p-Xylene | Some biodegradation observed |

| o-Xylene | Some biodegradation observed |

| m-Xylene | Some biodegradation observed |

| Naphthalene | Some biodegradation observed |

| 1-Methylnaphthalene | Some biodegradation observed |

| Note: This table summarizes findings from microcosm studies on the cometabolic biodegradation of thiophene. documentsdelivered.comosti.gov |

Metabolic Transformation by Environmental Microorganisms

The microbial metabolism of organosulfur compounds is a key process in the global sulfur cycle. jst.go.jp Microorganisms have evolved diverse enzymatic pathways to utilize or transform these compounds. While specific metabolic pathways for "this compound" have not been elucidated, insights can be drawn from studies on other organosulfur molecules.

For thiophene and its derivatives, microbial attack often initiates with oxidation of the sulfur atom or the aromatic ring. In some cases, the C-S bond can be cleaved, leading to the release of sulfur, which can then be utilized by the microorganism. nih.gov Research on the desulfurization of dibenzothiophene (B1670422) (DBT), a model organosulfur compound in fossil fuels, has identified specific enzymatic pathways, such as the "4S" pathway, which involves sequential oxidation of the sulfur atom followed by C-S bond cleavage.

The metabolism of "this compound" by environmental microorganisms could potentially involve several steps:

Hydrolysis: The ester linkage is a likely point of initial attack by microbial esterases, yielding ethanol (B145695) and 2-(thiophen-2-ylthio)acetic acid.

Oxidation of the Thioether: The sulfur atom of the thioether linkage could be oxidized to a sulfoxide (B87167) and then to a sulfone.

Thiophene Ring Cleavage: The thiophene ring could be hydroxylated and subsequently cleaved, a common strategy in the degradation of aromatic compounds. oup.com

Beta-Oxidation: Following the cleavage of the thiophene ring or the side chain, the resulting aliphatic fragments could be further metabolized through pathways like beta-oxidation.

Table 3: Potential Microbial Metabolic Reactions for "this compound"

| Reaction Type | Potential Transformation |

| Ester Hydrolysis | "this compound" → Ethanol + 2-(thiophen-2-ylthio)acetic acid |

| Thioether Oxidation | "this compound" → Ethyl 2-(thiophen-2-ylsulfinyl)acetate |

| Ring Hydroxylation | Hydroxylation of the thiophene ring |

| Ring Cleavage | Opening of the thiophene ring structure |

Future Research Directions and Unexplored Avenues

Design and Synthesis of Novel Derivatives with Enhanced Properties

The core structure of Ethyl 2-(thiophen-2-ylthio)acetate is ripe for modification to generate novel derivatives with tailored and potentially enhanced biological or material properties. Future research should systematically explore substitutions on both the thiophene (B33073) ring and the acetate (B1210297) moiety.

Thiophene Ring Functionalization: The thiophene ring is amenable to electrophilic substitution reactions. Introducing various functional groups, such as halogens, nitro groups, or alkyl chains, at the C3, C4, and C5 positions could significantly influence the molecule's electronic properties, lipophilicity, and steric profile. For instance, the synthesis of derivatives of 3-(thiophen-2-ylthio)pyridine has shown that such modifications can lead to compounds with potent, multi-targeted anticancer activities. nih.gov This suggests that functionalizing the thiophene ring of this compound could yield derivatives with interesting pharmacological profiles.

Modification of the Acetate Group: The ethyl ester of the acetate group can be readily hydrolyzed to the corresponding carboxylic acid. This acid can then be converted into a wide array of amides, esters with more complex alcohols, or other functional groups. These modifications would alter the compound's solubility, hydrogen bonding capabilities, and potential interactions with biological targets. Research on other thiophene derivatives has demonstrated that the nature of the ester or amide group can be crucial for biological activity. unife.it

A systematic library of such derivatives could be synthesized and screened for various properties, including but not limited to, antimicrobial, anti-inflammatory, and anticancer activities, drawing inspiration from the broad therapeutic importance of synthetic thiophenes. nih.gov

Advanced Mechanistic Studies on Biological Targets

A significant and largely unexplored area of research is the identification and mechanistic study of the biological targets of this compound and its derivatives. Given that many thiophene-containing compounds exhibit biological activity, it is plausible that this molecule could interact with various enzymes or receptors. nih.govbiosynce.com

Future investigations should employ a multi-pronged approach to elucidate these interactions:

In Silico Screening: Computational docking studies could predict potential binding affinities of this compound and its virtual library of derivatives against a panel of known biological targets, such as kinases, proteases, and nuclear receptors.

High-Throughput Screening: The synthesized library of derivatives should be subjected to high-throughput screening assays to identify any significant biological activities. For example, screening against a panel of cancer cell lines could reveal potential anticancer properties. Studies on related 3-(thiophen-2-ylthio)pyridine derivatives have successfully identified multi-target anticancer agents through such screening. nih.gov

Target Deconvolution: For any identified "hit" compounds, advanced techniques such as chemical proteomics (e.g., activity-based protein profiling) could be employed to identify the specific cellular targets.

Biochemical and Biophysical Assays: Once a target is identified, detailed biochemical and biophysical assays (e.g., enzyme kinetics, surface plasmon resonance) would be necessary to validate the interaction and elucidate the mechanism of action at a molecular level.

Development of Chemo- and Biocatalytic Synthesis Routes

The development of more efficient, sustainable, and scalable synthetic routes for this compound and its derivatives is a crucial area for future research.

Chemo-catalytic Routes: While traditional methods for forming thioether bonds exist, research into novel catalytic methods could offer significant advantages. This could include exploring transition-metal-catalyzed cross-coupling reactions to form the C-S bond between the thiophene and the acetate moiety. Such methods often provide higher yields, better functional group tolerance, and milder reaction conditions.

Biocatalytic Synthesis: An exciting and environmentally friendly avenue would be the exploration of biocatalytic routes. Enzymes, such as glutathione (B108866) S-transferases or specifically engineered enzymes, could potentially catalyze the formation of the thioether linkage. Biocatalysis offers the potential for high stereoselectivity, which would be particularly important if chiral derivatives are to be synthesized. This approach aligns with the growing demand for "green chemistry" in the chemical industry.

Integration into Supramolecular Assemblies or Nanomaterials

The unique structure of this compound makes it an interesting candidate for integration into larger, functional systems like supramolecular assemblies and nanomaterials.

Supramolecular Chemistry: The thiophene ring can participate in π-π stacking interactions, while the ester group can act as a hydrogen bond acceptor. These non-covalent interactions could be exploited to direct the self-assembly of the molecule into well-defined supramolecular structures such as gels, liquid crystals, or nanotubes. The synthesis of thiol derivatives of biologically active compounds for nanotechnology applications has shown that such molecules can be used to create functional nanomaterials. mdpi.com

Nanomaterial Functionalization: The thioether or a modified functional group on the molecule could be used to anchor it to the surface of nanomaterials, such as gold nanoparticles or quantum dots. This would impart the properties of the organic molecule onto the nanomaterial, creating hybrid materials with potential applications in sensing, imaging, or drug delivery.

Exploration of New Application Areas in Niche Chemical Fields

Beyond the more common applications in medicinal chemistry, the properties of this compound suggest its potential utility in several niche chemical fields.

Organic Electronics: Thiophene-containing polymers are well-known for their conducting properties and are used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). While a single molecule of this compound is not a polymer, it could serve as a monomer or a building block for the synthesis of novel conducting polymers with tailored properties.

Corrosion Inhibition: Compounds containing sulfur and aromatic rings are often effective corrosion inhibitors for metals. The thioether and thiophene moieties in this compound could allow it to adsorb onto metal surfaces, forming a protective layer and preventing corrosion. Future research could evaluate its efficacy as a corrosion inhibitor for various metals and alloys in different environments.

Flavor and Fragrance Industry: Thiophene derivatives are known to contribute to the flavor and aroma of certain foods. While the sensory properties of this compound are unknown, it could be investigated as a potential flavor or fragrance ingredient.

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-(thiophen-2-ylthio)acetate?

The synthesis typically involves forming a thioether bond between a thiophene derivative and an acetate ester. A plausible method includes:

- Step 1 : Reacting 2-mercaptothiophene with ethyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) to facilitate nucleophilic substitution.

- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Validation : Confirm product purity using TLC and NMR (¹H/¹³C). For structural confirmation, single-crystal X-ray diffraction (SHELX suite) is recommended .

Q. How should researchers handle and store this compound to ensure stability?

Q. What analytical techniques are critical for characterizing this compound?

- FTIR : Identify functional groups (e.g., ester C=O at ~1740 cm⁻¹, thioether C-S at ~600–700 cm⁻¹) .

- GC-MS : Confirm molecular weight (202.29 g/mol) and fragmentation patterns .

- NMR : Assign protons (e.g., thiophene aromatic protons at δ 6.8–7.5 ppm, ethyl group at δ 1.2–4.2 ppm) .

Advanced Research Questions

Q. How can computational methods predict the reactivity or binding interactions of this compound?

- Docking Studies : Use AutoDock Vina to model ligand-protein interactions. Optimize parameters:

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) using Gaussian or ORCA to predict sites for electrophilic/nucleophilic attacks.

Q. What strategies resolve contradictions in spectroscopic data during characterization?

- Cross-Validation : Compare experimental NMR/FTIR data with computational predictions (e.g., using ChemDraw or ACD/Labs).

- Crystallography : Resolve ambiguities in stereochemistry or bond lengths via single-crystal X-ray refinement (SHELXL) .

- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to clarify overlapping signals in complex spectra.

Q. How can researchers optimize reaction yields for derivatives of this compound?

- DoE (Design of Experiments) : Vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading to identify optimal conditions.

- Kinetic Monitoring : Use in-situ IR or HPLC to track intermediate formation and adjust reaction time .

Methodological Considerations

Q. What precautions are necessary when scaling up synthesis?

- Exotherm Management : Use jacketed reactors with temperature control to mitigate heat buildup during thioether formation.

- Waste Handling : Segregate sulfur-containing byproducts for specialized disposal to avoid environmental contamination .

Q. How can researchers validate the biological activity of this compound derivatives?

- Enzyme Assays : Measure inhibition constants (Kᵢ) using fluorescence-based assays (e.g., tryptophan quenching for binding studies).

- Cellular Uptake : Use LC-MS to quantify intracellular concentrations in cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.